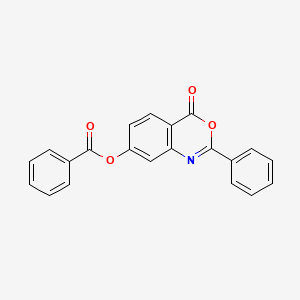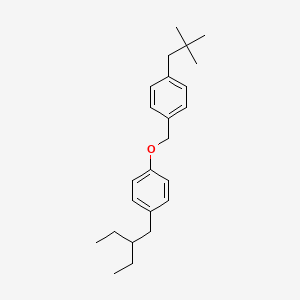
Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” typically involves multiple steps, including:
Alkylation of Benzene:
Ether Formation: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the substituted benzene with the phenoxy derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the side chains, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for more complex molecules in organic synthesis.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, aromatic hydrocarbons can interact with enzymes, receptors, or other proteins, influencing biological pathways. The presence of bulky substituents like the 2,2-dimethylpropyl and 4-(2-ethylbutyl)phenoxy)methyl groups can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group on the benzene ring.
Uniqueness
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is unique due to its complex structure, which combines multiple bulky substituents
Eigenschaften
CAS-Nummer |
125796-78-3 |
|---|---|
Molekularformel |
C24H34O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropyl)-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C24H34O/c1-6-19(7-2)16-20-12-14-23(15-13-20)25-18-22-10-8-21(9-11-22)17-24(3,4)5/h8-15,19H,6-7,16-18H2,1-5H3 |
InChI-Schlüssel |
GVBLEWKBWJLENX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



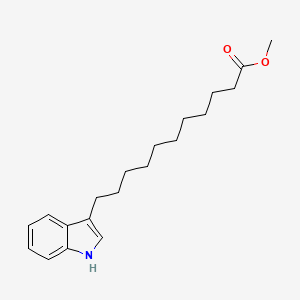
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)

![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
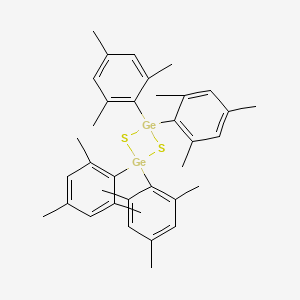

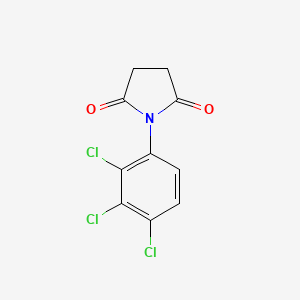
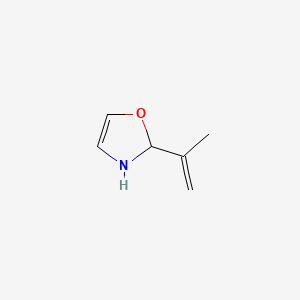
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
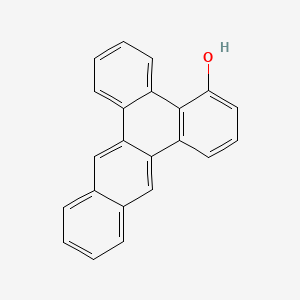
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
